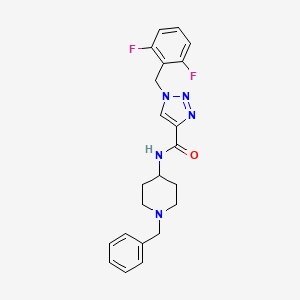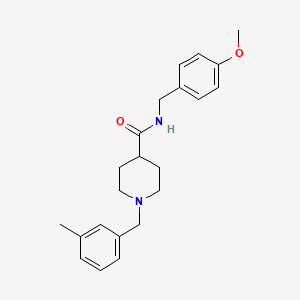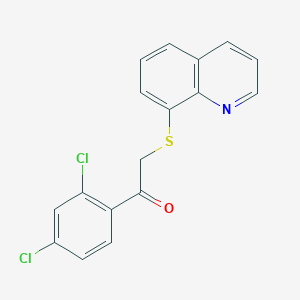![molecular formula C23H16Cl4O2 B5222030 1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5222030.png)
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene), also known as bis(2,4-dichlorophenyl) acetic acid, is a chemical compound that has been widely used in scientific research. This compound is known for its potent anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) is not fully understood. However, it is believed to inhibit the production of prostaglandins and leukotrienes, which are known to be involved in the inflammatory response. It may also inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of the inflammatory response.
Biochemical and Physiological Effects:
1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce pain sensitivity in animal models of acute and chronic pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) in lab experiments is its potent anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and has a long shelf-life. However, one of the limitations of using this compound is that it may have potential side effects on the liver and kidneys at high doses. Therefore, caution should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for research on 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene). One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in the treatment of other inflammatory diseases such as inflammatory bowel disease and multiple sclerosis. Additionally, the development of more potent and selective analogs of this compound may be a promising area of research.
Synthesis Methods
The synthesis of 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) is a complex process that involves several steps. The first step is the reaction of 2,4-dichloronaphthalene with sodium hydroxide to form 2,4-dichlorobenzoic acid. The second step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. The final step is the reaction of 2,4-dichlorobenzoyl chloride with 1,3-propanediol to form 1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene).
Scientific Research Applications
1,1'-[1,3-propanediyl1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(oxy)]1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)(2,4-dichloronaphthalene) has been extensively used in scientific research for its anti-inflammatory and analgesic properties. It has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis.
properties
IUPAC Name |
2,4-dichloro-1-[3-(2,4-dichloronaphthalen-1-yl)oxypropoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl4O2/c24-18-12-20(26)22(16-8-3-1-6-14(16)18)28-10-5-11-29-23-17-9-4-2-7-15(17)19(25)13-21(23)27/h1-4,6-9,12-13H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKNUMOKFNZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OCCCOC3=C(C=C(C4=CC=CC=C43)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5221958.png)
![5-chloro-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5221965.png)
![1-(2-chlorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221970.png)
![6-amino-4-(3-furyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5221978.png)
![N-(3-methoxyphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5221986.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5221990.png)

![2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5222005.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5222015.png)
![methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5222024.png)
![2-[2-(2,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5222040.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5222041.png)
